![molecular formula C18H17ClN2O4S B2518482 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-27-1](/img/structure/B2518482.png)
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a complex organic compound with the molecular formula C18H17ClN2O4S and a molar mass of 392.86 g/mol This compound is characterized by the presence of a piperidine ring substituted with a phenylsulfonyl group and a 3-chlorobenzoyloxyimino group
Applications De Recherche Scientifique
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Safety and Hazards
The safety and hazards associated with 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .
Mécanisme D'action
Target of Action
It contains a piperidine ring, which is a common structural motif in many biologically active compounds . Piperidine derivatives are known to interact with a variety of targets, including receptors, enzymes, and ion channels .
Biochemical Pathways
Again, without specific information on the compound’s target, it’s difficult to describe the biochemical pathways it might affect. Piperidine derivatives are known to be involved in a variety of biological processes, including neurotransmission, inflammation, and cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. The compound’s piperidine ring and sulfonyl group suggest that it could have good oral bioavailability . .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. Piperidine derivatives are known to have a variety of biological effects, including analgesic, anti-inflammatory, and anticancer activities .
Méthodes De Préparation
The synthesis of 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the phenylsulfonyl and 3-chlorobenzoyloxyimino groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Comparaison Avec Des Composés Similaires
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine can be compared with other similar compounds, such as:
- 4-{[(3-Bromobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
- 4-{[(3-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine These compounds share similar structural features but differ in the substituents on the benzoyloxyimino group. The uniqueness of this compound lies in the presence of the 3-chlorobenzoyloxyimino group, which may impart distinct chemical and biological properties .
Propriétés
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-15-6-4-5-14(13-15)18(22)25-20-16-9-11-21(12-10-16)26(23,24)17-7-2-1-3-8-17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBXGNTXHZXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
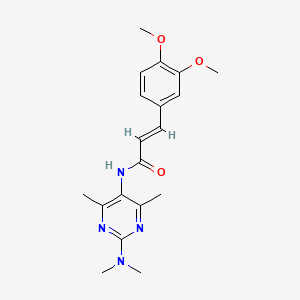
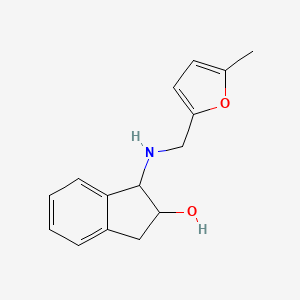
![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

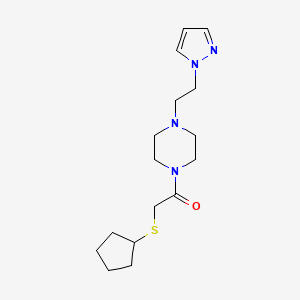
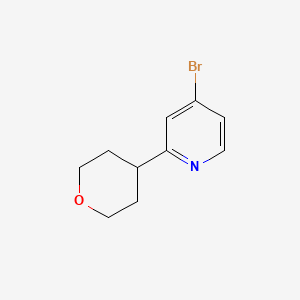
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)
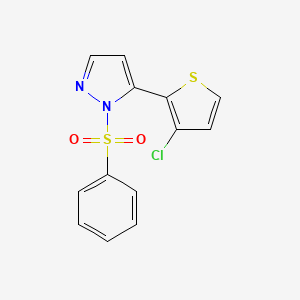
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2518414.png)

![2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2518419.png)
![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)
